molecular formula C11H12F3NO3 B12947166 (S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid

(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid

Cat. No.: B12947166
M. Wt: 263.21 g/mol
InChI Key: QGQLAUJNHCGALO-QMMMGPOBSA-N
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Description

(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid is a compound that features a trifluoromethoxy group attached to a benzyl ring, which is further connected to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final steps often include deprotection and purification to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in (S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid imparts unique chemical properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-[3-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-3-1-2-7(5-9)4-8(6-15)10(16)17/h1-3,5,8H,4,6,15H2,(H,16,17)/t8-/m0/s1

InChI Key

QGQLAUJNHCGALO-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C[C@@H](CN)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(CN)C(=O)O

Origin of Product

United States

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